Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)5-4-12-8-7(5)6(10)2-3-11-8/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNMUJAOYRRWCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=NC=CC(=C12)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801211941 | |
| Record name | Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801211941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-82-4 | |
| Record name | Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801211941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate typically involves the bromination of a pyrrolo[2,3-B]pyridine derivative followed by esterification. One common method includes the following steps:
Bromination: The starting material, 1H-pyrrolo[2,3-B]pyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Esterification: The brominated intermediate is then esterified using methanol and a strong acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification processes to enhance yield and purity while reducing reaction times and costs.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the 4-position undergoes palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids. This reaction is pivotal for introducing aromatic or heteroaromatic groups, enhancing biological activity or tuning electronic properties.
Key Conditions and Examples
Mechanistic Insight : The reaction proceeds via oxidative addition of the Pd⁰ catalyst to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond .
Nucleophilic Aromatic Substitution
The electron-deficient pyrrolopyridine ring facilitates nucleophilic substitution at the 4-position. Common nucleophiles include amines, alkoxides, and azides.
Reported Reactions
-
Amine Substitution : Reaction with benzylamine in DMF at 120°C (CuI catalyst) yields 4-(benzylamino)-1H-pyrrolo[2,3-B]pyridine-3-carboxylate (82% yield) .
-
Azide Formation : Treatment with NaN₃ in DMF at 100°C replaces bromine with an azide group, enabling click chemistry applications.
Limitations : Steric hindrance from the ester group at the 3-position can reduce reactivity toward bulkier nucleophiles .
Functional Group Transformations
The methyl ester undergoes hydrolysis or transesterification, while the bromine can participate in halogenation or metal-halogen exchange.
Ester Hydrolysis
-
Acidic Conditions : Refluxing with HCl (6N) in methanol converts the ester to the carboxylic acid (95% yield) .
-
Basic Conditions : NaOH (2.5N) in THF/H₂O at 50°C yields the sodium carboxylate, which is acidified to the free acid.
Bromine Reactivity
-
Radical Bromination : N-Bromosuccinimide (NBS) and AIBN in CCl₄ introduce additional bromine atoms at adjacent positions .
-
Lithiation : Treatment with LDA at −78°C generates a lithiated intermediate for further electrophilic trapping.
Buchwald-Hartwig Amination
While less common, Pd-catalyzed coupling with amines has been reported:
-
Example : Reaction with morpholine using Pd₂(dba)₃ and Xantphos in toluene at 110°C provides the 4-morpholino derivative (58% yield).
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar derivatives due to substituent positioning:
Scientific Research Applications
Medicinal Chemistry
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has been investigated for its potential as a scaffold in drug discovery. Its unique structural features allow for modifications that can enhance biological activity.
Case Studies :
- A study highlighted its role as a precursor in synthesizing bioactive compounds targeting specific enzymes related to cancer .
- Research indicates that derivatives of this compound exhibit promising activity against certain types of cancers, suggesting its utility in developing targeted therapies .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Applications :
- Utilized in the synthesis of pyrrolidine derivatives, which are crucial in the development of pharmaceuticals .
- Acts as a building block for synthesizing compounds with potential anti-inflammatory and analgesic properties .
Agrochemical Development
Research has shown that derivatives of this compound can be effective in developing new agrochemicals.
Findings :
- Studies suggest that modifications to this compound can lead to the creation of novel pesticides and herbicides with improved efficacy and reduced environmental impact .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of compounds derived from Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate often involves inhibition of specific enzymes or receptors. For example, derivatives targeting FGFRs inhibit the receptor’s kinase activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathways involved are primarily related to cell growth and survival signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS: 1234616-82-0)
- Molecular Formula : C₉H₇ClN₂O₂
- Key Differences :
- Substitution of bromine with chlorine reduces molecular weight (Cl: 35.45 g/mol vs. Br: 79.90 g/mol), impacting lipophilicity and metabolic stability.
- Chlorine’s lower electronegativity and poorer leaving-group ability compared to bromine may reduce reactivity in nucleophilic substitution reactions, limiting its utility in further functionalization .
Fluorinated Analogs
- Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS: 1234615-74-7)
- Molecular Formula : C₉H₇FN₂O₂
- Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1190310-24-7)
- Molecular Formula : C₉H₇FN₂O₂
- Fluorine’s small size may improve solubility compared to bulkier halogens like bromine, but its poor leaving-group ability limits utility in cross-coupling reactions .
Positional Isomers
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
- Molecular Formula : C₉H₇BrN₂O₂
- Positional isomerism may lead to distinct pharmacological profiles, as seen in dopamine receptor ligands where substituent placement critically influences selectivity .
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate (Non-Halogenated Parent Compound)
- CAS : 808137-94-2
- Molecular Formula : C₉H₈N₂O₂
- Key Differences :
Bioactive Hybrid Heterocycles
Ethyl 4-methyl-1,7,8,9-tetrahydropyrano[2,3-b]pyrrolo[2,3-d]pyridine-3-carboxylate
- Key Differences: A fused pyrano-pyrrolopyridine system enhances structural complexity and antimicrobial activity against Candida sp., Aspergillus, and Staphylococcus aureus. The ethyl ester and methyl group contribute to improved microbial inhibition compared to simpler pyrrolopyridine esters .
Azaindole Derivatives (e.g., L-750,667)
- Key Differences :
- L-750,667, an azaindole analog, exhibits high dopamine D4 receptor affinity (Ki = 0.51 nM) with >2000-fold selectivity over D2/D3 receptors.
- Methyl 4-bromo-pyrrolopyridine derivatives may lack this specificity but serve as precursors for developing receptor-selective ligands .
Biological Activity
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS No. 1190319-82-4) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C₉H₇BrN₂O₂
- Molecular Weight : 255.07 g/mol
- Purity : Typically ≥ 96% (HPLC) .
- Storage Conditions : Store at 2-8°C in an inert atmosphere .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Antiparasitic Activity : Similar compounds have demonstrated significant antiparasitic properties, with some derivatives showing EC₅₀ values in the nanomolar range against various parasites .
- Antimicrobial Properties : Pyrrole derivatives, including this compound, have been investigated for their activity against bacterial strains such as Pseudomonas putida and Mycobacterium tuberculosis, indicating potential as antimicrobial agents .
Biological Activity Data
The following table summarizes the biological activity data of this compound and related compounds:
Case Studies and Research Findings
- Antiparasitic Studies : In a study evaluating various pyrrole derivatives, this compound exhibited promising antiparasitic activity comparable to established benchmarks. The study highlighted the importance of structural modifications in enhancing potency and metabolic stability .
- Antimicrobial Efficacy : Research focusing on pyrrole-containing compounds demonstrated that certain derivatives could inhibit the growth of Mycobacterium tuberculosis with MIC values as low as 5 μM. This suggests this compound may have similar potential pending further investigation .
Q & A
Q. Q1. What are the standard synthetic routes for preparing Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, and how is purity ensured?
A1. The compound is typically synthesized via halogenation or cross-coupling reactions. For example, bromination at the 4-position of a pyrrolo[2,3-b]pyridine precursor can be achieved using N-bromosuccinimide (NBS) under controlled conditions. Purification is performed via silica gel chromatography (heptane/ethyl acetate gradients), followed by recrystallization to achieve ≥97% purity . LCMS and are critical for verifying structural integrity and purity, with characteristic peaks such as a singlet for the methyl ester (~3.9 ppm) and aromatic protons in the pyrrolopyridine core (8.3–8.4 ppm) .
Intermediate Functionalization
Q. Q2. How can the methyl ester group in this compound be modified for further derivatization?
A2. The ester can be hydrolyzed to the carboxylic acid using aqueous NaOH or LiOH in THF/MeOH, enabling amide bond formation via coupling reagents like HATU or EDCI. Alternatively, transesterification with alcohols under acidic conditions (e.g., HSO) provides alkyl esters. These steps are monitored by TLC and confirmed via (loss of the ester carbonyl signal at ~165 ppm) .
Advanced Synthesis Challenges
Q. Q3. What strategies address regioselectivity issues during bromination or cross-coupling reactions of pyrrolo[2,3-b]pyridines?
A3. Regioselective bromination at the 4-position is achieved using directing groups (e.g., carboxylates) or steric control. For Suzuki-Miyaura couplings, careful selection of palladium catalysts (e.g., Pd(PPh)) and ligands (e.g., XPhos) ensures coupling at the bromine site. Computational modeling (DFT) can predict reactive sites, while NMR confirms regiochemistry .
Analytical Contradictions
Q. Q4. How should researchers resolve discrepancies in 1H NMR^1 \text{H NMR}1H NMR data for this compound across studies?
Q. Q5. How is this compound utilized as a building block for kinase inhibitors?
A5. The bromine serves as a handle for introducing pharmacophores via cross-coupling (e.g., aryl/alkynyl groups). For instance, Sonogashira coupling with terminal alkynes generates alkynyl derivatives that inhibit kinases like JAK2 or ALK. Bioisosteric replacement of the ester with amides enhances solubility and target binding. SAR studies often combine crystallography (e.g., protein-ligand co-structures) and enzymatic assays to optimize potency .
Stability and Storage
Q. Q6. What are the optimal storage conditions to prevent decomposition of this compound?
A6. The compound is light- and moisture-sensitive. Store under inert gas (Ar/N) at −20°C in amber vials with desiccants (e.g., silica gel). Periodic checks (every 6 months) monitor degradation, particularly for ester hydrolysis or debromination. For long-term stability, lyophilization is recommended .
Scale-Up Challenges
Q. Q7. What pitfalls arise during large-scale synthesis, and how are they mitigated?
A7. Exothermic bromination requires controlled addition of NBS and efficient cooling to prevent side reactions (e.g., di-bromination). Column chromatography becomes impractical at scale; alternatives include telescoping (e.g., direct crystallization from reaction mixtures) or switching to SMB (simulated moving bed) chromatography. Process analytical technology (PAT) tools, such as in-line FTIR, ensure reaction monitoring .
Computational Modeling
Q. Q8. How can DFT calculations guide the design of derivatives based on this scaffold?
A8. DFT predicts electron density maps to identify reactive sites (e.g., electrophilic aromatic substitution). Docking studies (AutoDock Vina) model interactions with kinase ATP-binding pockets, guiding substituent placement. QSAR models correlate electronic parameters (Hammett σ) with bioactivity, prioritizing synthetic targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
